REACTION_CXSMILES
|
[OH-].[Na+].C(N(CC)CC)C.CN1[C:15](=[O:16])/[C:14](=[CH:17]/[CH:18]2[C:22](=[O:23])[CH2:21][CH2:20][C:19]2=O)/[S:13]C1=S.[OH:26]P([O-])(O)=O.[K+]>O>[O:23]=[C:22]1[C:18]2[CH:17]=[C:14]([C:15]([OH:16])=[O:26])[S:13][C:19]=2[CH2:20][CH2:21]1 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.19 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC.CN1C(S\C(\C1=O)=C/C1C(CCC1=O)=O)=S
|
Name
|
potassium phosphate monobasic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500-mL round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
The solution was degassed with nitrogen for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After heating at 50° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the water was evaporated to 50 mL under reduced pressure, and 12 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (5 mL)
|
Type
|
CUSTOM
|
Details
|
dried for 16 h under vacuum at 50° C.
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to afford 5 in 37% yield (1.37 g) as a green solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
O=C1CCC=2SC(=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |